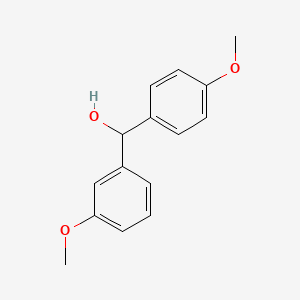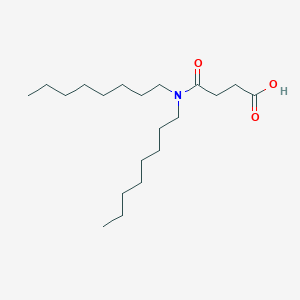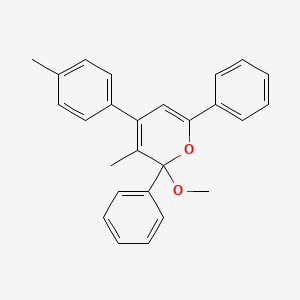![molecular formula C23H32N2O4 B14125211 Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The piperidine moiety can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield secondary amines.
科学的研究の応用
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 4-azidopiperidine-1-carboxylate
- 1-N-BOC-4-piperidineacetic acid
Uniqueness
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability, while the piperidine moiety provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C23H32N2O4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)17-7-8-19-18(15-17)11-14-25(19)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3 |
InChIキー |
AECNVGUDTCJEFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)



![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)


